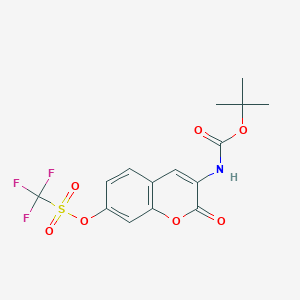
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate is a complex organic compound that combines a chromenone core with a tert-butyloxycarbonyl-protected amino group and a trifluoromethanesulfonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butyloxycarbonyl (Boc) group is introduced to protect the amino group.
Formation of the Trifluoromethanesulfonate Ester: The trifluoromethanesulfonate ester is introduced by reacting the hydroxyl group of the chromenone with trifluoromethanesulfonic anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate can undergo various types of chemical reactions:
Substitution Reactions: The trifluoromethanesulfonate ester can be substituted by nucleophiles to form new carbon-heteroatom bonds.
Deprotection Reactions: The tert-butyloxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base like triethylamine.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in organic solvents like dichloromethane are commonly used for deprotection.
Major Products
Substitution Reactions: The major products are typically new chromenone derivatives with various functional groups.
Deprotection Reactions: The major product is the free amino chromenone derivative.
Wissenschaftliche Forschungsanwendungen
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals due to its potential biological activity.
Biological Research: It can be used in the study of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate involves its ability to undergo chemical transformations that modify its structure and function. The tert-butyloxycarbonyl group protects the amino group during synthesis, and its removal reveals the active amino group that can interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also contain the Boc protecting group and are used in peptide synthesis.
Chromenone derivatives: Compounds with similar chromenone cores but different substituents.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate is unique due to the combination of the Boc-protected amino group and the trifluoromethanesulfonate ester, which provides versatility in chemical reactions and potential biological activity .
Eigenschaften
Molekularformel |
C15H14F3NO7S |
|---|---|
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxochromen-7-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H14F3NO7S/c1-14(2,3)25-13(21)19-10-6-8-4-5-9(7-11(8)24-12(10)20)26-27(22,23)15(16,17)18/h4-7H,1-3H3,(H,19,21) |
InChI-Schlüssel |
RWTGLRJPIGNSLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C(C=C2)OS(=O)(=O)C(F)(F)F)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


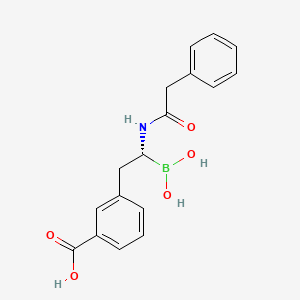


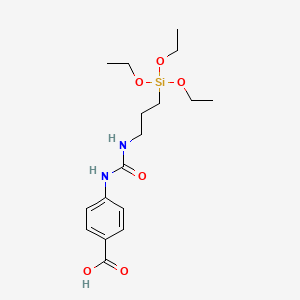
![7-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B15248902.png)
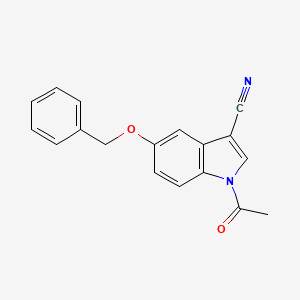
![6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15248912.png)
![[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone](/img/structure/B15248919.png)

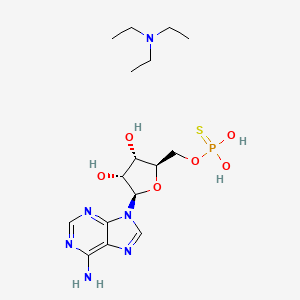

![2-[(3-Chloropyridin-4-yl)oxy]acetic acid](/img/structure/B15248947.png)
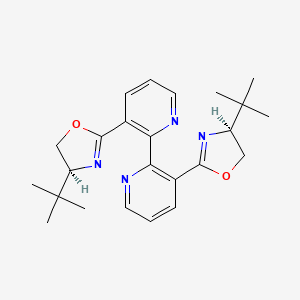
![1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B15248973.png)
